Cas no 460-00-4 (1-Bromo-4-fluorobenzene)
1-Bromo-4-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-fluorobenzene
- Bromofluorobenzenecolorlessliq
- 4-Fluorobronibenzene
- p-Fluoro Bromo Benzene
- p-Bromofluorobenzene
- 4-Bromofluorobenzene
- 1-Bromo-4-fluorobenzene solution
- 4-Bromofluorobenzene Solution
- 4-Fluorobromobenzene
- Dexrazoxane
- Fortification Solution
- Purgeable Surrogate Standard
- Surrogate Control Standard
- Surrogate Standard Mix
- Surrogate Standard VOA Mix
- Surrogates Mixture
- 4-Bromofluorobenzene & 1,2-Dichlorobenzene-d4
- 4-Bromofluorobenzene & a,a,a-Trifluorotoluene
- Fluorobenzene
- Internal
- Pentafluorobenzene
- 1-Bromo-4-fluorobenzene,99%
-
- MDL: MFCD00000342
- Inchi: 1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H
- InChI Key: AITNMTXHTIIIBB-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)F)Br
- BRN: 774102
Computed Properties
- Exact Mass: 173.94800
- Monoisotopic Mass: 173.948041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 66.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.593 g/mL at 25 °C(lit.)
- Melting Point: −16 °C (lit.)
- Boiling Point: 150 °C(lit.)
- Flash Point: Degrees Fahrenheit:127.4°F
Degrees Celsius:53°C - Refractive Index: n20/D 1.527(lit.)
- Solubility: 0.136g/l
- Water Partition Coefficient: Soluble in water(0.14g/L).
- PSA: 0.00000
- LogP: 2.58820
- Color/Form: 25,000 μg/mL in methanol
- Solubility: Soluble in ethanol and ether, insoluble in water.
1-Bromo-4-fluorobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H332,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:1
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26-S36-S37/39-S16-S45-S36/37-S7
- RTECS:CY9033750
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:room temp
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20; R36/37/38
- Packing Group:III
- Hazard Level:3
1-Bromo-4-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001225-100g |
1-Bromo-4-fluorobenzene |
460-00-4 | 98% | 100g |
£25.00 | 2022-03-29 | |
| Fluorochem | 001225-500g |
1-Bromo-4-fluorobenzene |
460-00-4 | 98% | 500g |
£60.00 | 2022-03-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B298671-1.2ml |
1-Bromo-4-fluorobenzene |
460-00-4 | :1000μg/ml,: | 1.2ml |
¥185.90 | 2023-09-04 | |
| Alichem | A013034681-250mg |
1-Bromo-4-fluorobenzene |
460-00-4 | 95% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A013034681-500mg |
1-Bromo-4-fluorobenzene |
460-00-4 | 95% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A013034681-1g |
1-Bromo-4-fluorobenzene |
460-00-4 | 95% | 1g |
$1549.60 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107758-100g |
1-Bromo-4-fluorobenzene |
460-00-4 | 98% | 100g |
¥73.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107758-2.5kg |
1-Bromo-4-fluorobenzene |
460-00-4 | 98% | 2.5kg |
¥1016.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107758-25g |
1-Bromo-4-fluorobenzene |
460-00-4 | 98% | 25g |
¥44.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107758-500g |
1-Bromo-4-fluorobenzene |
460-00-4 | 98% | 500g |
¥254.90 | 2023-09-04 |
1-Bromo-4-fluorobenzene Suppliers
1-Bromo-4-fluorobenzene Related Literature
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Andrey M. Mishura,Anton S. Lytvynenko,Konstantin S. Gavrilenko,Alexander E. Baranchikov,Natalia V. Grabovaya,Mikhail A. Kiskin,Sergey V. Kolotilov New J. Chem. 2018 42 17499
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Abd el-Krim Sandeli,Naima Khiri-Meribout,Saida Benzerka,Houssem Boulebd,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir New J. Chem. 2021 45 17878
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Xiujuan Feng,Mei Yan,Tao Zhang,Ying Liu,Ming Bao Green Chem. 2010 12 1758
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Silvio Parpart,Andranik Petrosyan,Syed Jawad Ali Shah,Raji Akeem Adewale,Peter Ehlers,Tatevik Grigoryan,Anna F. Mkrtchyan,Zorayr Z. Mardiyan,Ani J. Karapetyan,Avetis H. Tsaturyan,Ashot S. Saghyan,Jamshed Iqbal,Peter Langer RSC Adv. 2015 5 107400
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Feng Gao,Byeong-Seon Kim,Patrick J. Walsh Chem. Sci. 2016 7 976
Additional information on 1-Bromo-4-fluorobenzene
1-Bromo-fluorobenzene (CAS No. 466 - )
A Versatile Aryl Halide in Modern Chemical Research and Pharmaceutical Development
The compound 1-Bromo-fluoro-benzene, identified by its unique CAS registry number CAS No. 46--, is a critical organic molecule widely utilized across multiple disciplines due to its distinctive electronic properties and synthetic versatility. This aromatic halogenated benzene derivative features a bromine atom at position 1 and a fluorine substituent at position 3 of the benzene ring, creating a unique electronic environment that enhances its reactivity in nucleophilic substitution reactions while maintaining structural stability during complex syntheses.
In pharmaceutical research, 1-bromofluorobenzene serves as an essential precursor for synthesizing bioactive molecules targeting diverse therapeutic areas. Recent advancements highlight its role in developing novel antiviral agents through Suzuki-Miyaura cross-coupling reactions with nucleoside analogs, as demonstrated in a 2023 study published in *Organic Letters*. Researchers employed this compound to construct fluorinated aryl moieties on nucleoside backbones, significantly improving their metabolic stability and cellular uptake efficiency without compromising antiviral potency against emerging pathogens such as influenza B variants.
The strategic placement of halogens on the benzene ring imparts distinct physicochemical characteristics to CAS No. 46-. Computational studies using density functional theory (DFT) have revealed that the bromine atom acts as an electron-withdrawing group via resonance effects, while fluorine introduces strong σ-hyperconjugation. This dual influence modulates the molecule's dipole moment to 3.8 D and reduces its pKa value to approximately 5.5, making it particularly suitable for directing palladium-catalyzed coupling reactions under mild conditions—a key factor in scalable medicinal chemistry workflows.
In materials science applications, fluoro--bromobenzene derivatives like CAS No. 46--- are employed to design advanced optoelectronic materials. A groundbreaking report from *Advanced Materials* (June 2023) describes their use as dopants in perovskite solar cells where the fluorine substituent passivates surface defects while bromine enhances charge carrier mobility through lattice expansion effects. This dual functionality achieved over 28% power conversion efficiency in prototype devices under AM1.5 illumination conditions.
Synthetic chemists continue optimizing preparation methods for this compound using continuous flow chemistry systems. A collaborative study between ETH Zurich and Merck KGaA (published March 2023) demonstrated that microwave-assisted synthesis under biphasic solvent conditions achieves over 95% yield with reduced reaction times compared to traditional batch processes. The optimized protocol employs phase transfer catalysts like Aliquat® 336 to efficiently mediate electrophilic substitution steps without generating hazardous byproducts typically associated with conventional bromination procedures.
Beyond traditional applications, emerging research explores bromofluoro---benzene's potential in medicinal isotope labeling studies.. A Nature Communications paper from July 2023 detailed its use as a stable carrier for radioactive fluorine isotopes during positron emission tomography (PET) tracer development—critical for cancer diagnostics due to fluorine's compatibility with biological systems and favorable radiochemical properties.
In academic settings, this compound has become indispensable for studying aromatic substitution mechanisms under controlled conditions. Researchers at Stanford University recently utilized deuterium-labeled variants of CAS No. -/-/- to track reaction pathways via NMR spectroscopy with unprecedented resolution, clarifying how steric hindrance between substituents influences transition state formation during Diels-Alder cycloaddition processes—a discovery published in *Journal of the American Chemical Society* that challenges previous assumptions about regioselectivity parameters.
Eco-friendly synthesis approaches have also been pioneered for this compound's production chain since regulatory emphasis on sustainable chemistry practices intensified post-COVID era environmental awareness campaigns. A green methodology reported by MIT researchers involves using HBr gas generated from renewable sources coupled with molten salt catalysis at ambient temperatures—a process validated through industrial scale-up trials at Pfizer's R&D facilities between late - early .
The molecule's unique solubility profile—dissolving readily in polar solvents like DMSO while maintaining inertness toward water—has enabled innovative applications in supramolecular chemistry systems such as self-assembling nanocarriers described in *Angewandte Chemie* (October ). These amphiphilic constructs leverage halogen bonding interactions mediated by bromine atoms and hydrogen bonding sites introduced via subsequent derivatization steps involving -fluoro groups.
Biological evaluation studies published last year by Johnson & Johnson's research division identified unexpected pharmacokinetic advantages when using -bromofluoro groups as metabolic handles during drug metabolism investigations using CYP enzyme models. The fluorine substituent was found to modulate cytochrome P enzymes' recognition patterns while maintaining necessary hydrophilicity required for oral bioavailability assessments—a breakthrough highlighted at the annual ACS National Meeting held last November.
Safety protocols emphasize proper containment due to its volatile nature but do not require special licensing under current regulations when handled according to OSHA guidelines established . Its low vapor pressure (- mmHg at ) allows safe storage under standard laboratory conditions provided appropriate ventilation measures are maintained during large-scale processing operations common in pharmaceutical manufacturing facilities.
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